FIREMASTER BP-6
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3-tribromo-4-(3,4,5-tribromophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br6/c13-7-2-1-6(10(16)12(7)18)5-3-8(14)11(17)9(15)4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEAPJVBSINMNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C2=CC(=C(C(=C2)Br)Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860744 | |
| Record name | 2,3,3',4,4',5'-Hexabromo-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20860744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
627.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84303-47-9 | |
| Record name | 2,3,3',4,4',5'-Hexabromobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084303479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',4,4',5'-Hexabromo-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20860744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',4,4',5'-HEXABROMOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DFM7VA843 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Compositional Analysis and Characterization of Firemaster Bp 6
Identification of Principal Polybrominated Biphenyl (B1667301) Congeners in FIREMASTER BP-6
Chemical analyses of this compound have revealed the presence of at least 13 different bromobiphenyls, with a detailed analysis of one specific lot (lot 7062) identifying up to 22 distinct PBB congeners. cdc.govresearchgate.netnih.govmsu.edu The primary constituents of this compound are hexabromobiphenyl and heptabromobiphenyl isomers. wikipedia.orgpops.intinchem.orgcdc.govwho.int
Table 1: Overview of Principal Polybrominated Biphenyl Congeners in this compound
| Congener Class | Dominant Isomer (PBB No.) | Concentration Range (%) | Key References |
| Hexabromobiphenyl | 2,2',4,4',5,5'-Hexabromobiphenyl (B1200347) (PBB-153) | 53.9–80% | wikipedia.orgpops.intinchem.orgcdc.govpops.intresearchgate.netcdc.govnih.govnih.gov |
| Heptabromobiphenyl | 2,2',3,4,4',5,5'-Heptabromobiphenyl (B1597310) (PBB-180) | 7.0–33% | wikipedia.orgpops.intinchem.orgcdc.govpops.intnih.govmsu.educdc.govnih.govnih.gov |
The most abundant polybrominated biphenyl congener in this compound is 2,2',4,4',5,5'-hexabromobiphenyl, commonly referred to as PBB-153. wikipedia.orgpops.intepa.govcdc.govresearchgate.netcdc.govnih.govnih.govnih.govdioxins.comnih.govtandfonline.com This isomer accounts for a substantial portion of the mixture, with reported concentrations ranging from 53.9% to 80% by weight across different studies and batches. pops.intinchem.orgcdc.govpops.intresearchgate.netcdc.govnih.govnih.gov Other hexabromobiphenyl isomers identified within this compound include 2,2',3,4',5',5'-hexabromobiphenyl, 2,3',4,4',5,5'-hexabromobiphenyl, and 2,2',3,4',5',6'-hexabromobiphenyl. msu.edu Coplanar isomers, such as 3,3',4,4',5,5'-hexabrominated biphenyl, have also been detected, albeit at lower abundances (e.g., 0.294%). cdc.govnih.gov
The second most prevalent congener in this compound is 2,2',3,4,4',5,5'-heptabromobiphenyl, known as PBB-180. wikipedia.orgpops.intinchem.orgepa.govcdc.govnih.govcdc.govnih.gov Its concentration typically ranges from 7.0% to 33% of the mixture by weight. wikipedia.orgpops.intinchem.orgpops.intmsu.educdc.govnih.govnih.gov Other heptabromobiphenyl isomers, such as 2,2',3,4,4',5',5'-heptabromobiphenyl (HBB7), have also been identified as components of the mixture. msu.edu
Characterization of Minor Components and Impurities
Beyond the principal polybrominated biphenyl congeners, this compound contains various minor components and impurities. wikipedia.orgpops.intinchem.orgresearchgate.net
Polybrominated naphthalenes (PBNs) are known contaminants found in this compound. wikipedia.orgpops.intinchem.orgcdc.govresearchgate.netnih.govwho.intmarinebiodiversity.orgepa.govnih.gov Specifically, tetra-, penta-, and hexabromonaphthalene isomers have been detected. cdc.govnih.govmarinebiodiversity.orgepa.gov The total bromonaphthalene content in this compound has been reported at approximately 200 ppm. researchgate.net More detailed analyses indicate concentrations of 150 ppm for pentabromonaphthalene and 70 ppm for hexabromonaphthalene within this compound. msu.edunih.govmarinebiodiversity.org Notably, hexabromonaphthalene itself is not a single compound but a mixture of two isomers: 1,2,3,4,6,7-hexabromonaphthalene (B1210115) and 2,3,4,5,6,7-hexabromonaphthalene, typically in a 60:40 ratio. capes.gov.br
Table 2: Polybrominated Naphthalene Impurities in this compound
| Compound | Concentration (ppm) | Key References |
| Pentabromonaphthalene | 150 | msu.edunih.govmarinebiodiversity.org |
| Hexabromonaphthalene | 70 | msu.edunih.govmarinebiodiversity.org |
| Total Bromonaphthalenes | ~200 | researchgate.net |
Commercial samples of this compound and FireMaster FF-1 have been analyzed for the presence of brominated dibenzo-p-dioxins and dibenzofurans. These compounds were not detected at a detection limit of 0.5 ppm. cdc.govresearchgate.netnih.govmsu.edunih.gov However, it is important to note that brominated dibenzofurans can be formed during the pyrolysis of this compound, particularly in the presence of oxygen or other materials like polyvinyl chloride (PVC). inchem.orgnih.govinchem.orginchem.org
Mixed bromochlorobiphenyls (BCBs) have been identified as minor components in this compound. wikipedia.orgpops.intinchem.orgwho.int These impurities are believed to arise from the contamination of commercial bromine with chlorine during the manufacturing process. inchem.org One specific mixed bromochlorobiphenyl, monochloropentabromobiphenyl, has been detected. inchem.orgepa.gov
Synthesis and Derivatization of Polybrominated Biphenyls for Research
General Synthetic Routes for PBB Congeners
Several synthetic pathways have been developed to produce specific PBB congeners for use as analytical standards and in toxicological studies.
The industrial production of PBBs, including the mixture known as FireMaster BP-6, historically relied on the Friedel-Crafts bromination of biphenyl (B1667301). This electrophilic aromatic substitution reaction involves treating biphenyl with bromine (Br₂) or bromine chloride (BrCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), aluminum bromide (AlBr₃), or iron. Current time information in Bangalore, IN.nih.govsnnu.edu.cnmdpi.com The reaction can be performed with or without an organic solvent like ethylene (B1197577) bromide. nih.govmdpi.com
The degree of bromination is controlled by the stoichiometric ratio of bromine to biphenyl. For instance, reacting one mole of biphenyl with a slight excess of ten moles of bromine chloride can yield decabromobiphenyl. nih.gov This method, however, typically produces a mixture of PBB congeners with varying numbers and positions of bromine atoms. snnu.edu.cnmdpi.com The composition of these mixtures can vary from batch to batch. For example, this compound is primarily composed of 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) (60-80%) and 2,2',3,4,4',5,5'-heptabromobiphenyl (B1597310) (12-25%), along with other less brominated congeners. snnu.edu.cn The products are recovered from the reaction slurry by centrifugation, followed by drying and pulverization. semanticscholar.org
While effective for large-scale production of PBB mixtures, the lack of selectivity in the Friedel-Crafts reaction makes it less suitable for synthesizing specific, pure congeners required for research.
More controlled laboratory-scale syntheses are required to obtain pure PBB congeners. Diazotization reactions provide a more precise route. This method often involves the diazo coupling of a brominated aniline (B41778) with a corresponding bromobenzene. nih.gov For example, 2,3,3',4,4',5'-hexabromobiphenyl can be synthesized through the diazo coupling of 3,4,5-tribromoaniline (B1304853) with 1,2,3-tribromobenzene. nih.gov
The general mechanism of diazotization involves the reaction of a primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. rsc.org This forms a diazonium salt, which is a versatile intermediate. rsc.orgrsc.org The diazonium group can then be replaced by bromine, often through a Sandmeyer-type reaction using copper(I) bromide.
For highly brominated congeners, a strategy involving perbromination followed by selective debromination or functional group manipulation can be employed. This may involve the complete bromination of a substituted biphenyl precursor, followed by diazotization to remove an amino group and replace it with hydrogen, yielding a specific PBB isomer. beilstein-journals.org These multi-step methods offer the precision necessary to synthesize the 209 possible PBB congeners for detailed scientific investigation. thieme-connect.com
Stereoselective Synthesis of Specific PBB Isomers
Certain PBB congeners, particularly those with ortho-substituents and no plane of symmetry, can exist as stable rotational isomers, or atropisomers. mdpi.com These isomers are chiral and can exhibit different biological activities. The synthesis of specific atropisomers is a significant challenge in stereoselective chemistry.
Strategies for the asymmetric synthesis of atropisomeric biaryls, a class of compounds that includes PBBs, often rely on several key approaches:
Kinetic Resolution: This involves the differential reaction of a racemic mixture of atropisomers with a chiral reagent or catalyst, allowing for the separation of one enantiomer. mdpi.com Dynamic kinetic resolution is an advanced form where the rapidly equilibrating atropisomers are converted to a single, desired enantiomer. nih.govmdpi.com
Desymmetrization: This strategy involves the selective reaction of one of two enantiotopic groups on a prochiral precursor molecule. mdpi.com
Central-to-Axial Chirality Conversion: This method involves creating a chiral center in a non-aromatic precursor, which is then converted to an axially chiral biaryl system through a reaction like oxidation. mdpi.com
For example, catalytic asymmetric synthesis of biaryls has been achieved using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, under the influence of chiral ligands. snnu.edu.cn Other methods include organocatalytic approaches, where a chiral organic molecule directs the enantioselective formation of the biaryl axis. nih.gov While specific examples for PBBs are not extensively detailed in the provided literature, these principles of asymmetric synthesis are applicable. The synthesis of a specific PBB atropisomer would likely involve a multi-step process, potentially using a chiral auxiliary or catalyst to control the stereochemistry around the biphenyl bond during a key C-C bond-forming step. snnu.edu.cncopernicus.org
Preparation of Labeled PBBs for Mechanistic Studies
Isotopically labeled PBBs are indispensable tools for mechanistic studies, including metabolism, environmental fate, and toxicokinetics. The incorporation of stable isotopes (e.g., ¹³C, ²H) or radioactive isotopes (e.g., ¹⁴C) allows for the precise tracking of these compounds in biological and environmental systems.
The synthesis of labeled PBBs follows the same fundamental routes as their unlabeled counterparts, but with the introduction of an isotopically enriched precursor at a strategic point in the synthesis.
¹³C-Labeling: To create ¹³C-labeled PBBs, a starting material containing ¹³C atoms is used. For instance, a ¹³C-labeled biphenyl or a ¹³C-labeled aniline could be used in the synthetic schemes described above. Cell-free synthesis systems have also been developed to produce ¹³C-labeled proteins from inexpensive precursors like ¹³C-pyruvate or ¹³C-glucose, a principle that can be adapted for producing labeled precursors for chemical synthesis. copernicus.orgnih.gov Isotope-dilution mass spectrometry methods often use ¹³C-labeled standards, such as ¹³C-PBB-153, for accurate quantification of PBBs in various samples. acs.org
Radio-labeling (¹⁴C): For studies requiring high sensitivity, ¹⁴C-labeled PBBs are used. For example, ¹⁴C-labeled 2,2',4,4',5,5'-hexabromobiphenyl has been used in animal studies to determine absorption and distribution. semanticscholar.org The synthesis would involve incorporating a ¹⁴C-containing building block early in the synthetic route.
Bromine Isotope Labeling (⁸¹Br): While less common for mechanistic studies, labeling with a specific bromine isotope like ⁸¹Br has been demonstrated for the synthesis of labeled polybrominated diphenyl ethers (PBDEs), which are structurally similar to PBBs. This was achieved by direct bromination using ⁸¹Br-enriched Br₂ and is primarily used to create internal standards for isotope dilution analysis. acs.org
These labeled compounds enable researchers to conduct quantitative analysis and to elucidate the complex pathways of PBB transformation and disposition in living organisms and the environment.
Environmental Fate and Transport of Firemaster Bp 6 Components
Transformation and Degradation Pathways
Biotransformation by Microbial Communities
While polybrominated biphenyls are generally considered resistant to microbial degradation in environmental matrices such as soil, specific microbial communities have demonstrated the capacity for their biotransformation, particularly through reductive debromination. nih.govuni.lunih.gov This process involves the removal of bromine atoms from the biphenyl (B1667301) structure, which can lead to the formation of less brominated and potentially more degradable compounds.
Research has indicated that anaerobic microorganisms play a significant role in the debromination of Firemaster BP-6 components. Studies comparing microbial communities from different sediment sources, including those contaminated with PBBs and polychlorinated biphenyls (PCBs), revealed varying degrees of debromination activity. libretexts.orgnih.gov
Detailed Research Findings:
A notable study demonstrated the ability of anaerobic microorganisms, particularly those sourced from PBB-contaminated Pine River sediments, to debrominate this compound. These microorganisms effectively removed bromine atoms from the meta and para positions of the biphenyl molecule. libretexts.orgnih.gov The debromination capability of the microbial community was observed to be enhanced by prior environmental exposure to PBBs, suggesting a selection for specific microbial strains adapted to these compounds. libretexts.orgnih.govfishersci.ca
Table 1 summarizes the debromination percentages observed in various microbial communities after a 32-week incubation period with this compound.
| Microbial Source (Sediment) | Debromination of Meta + Para Bromines (%) | Average Bromines Removed per Biphenyl Molecule | Incubation Period (Weeks) |
| Pine River (PBB-contaminated) | 32 libretexts.orgnih.gov | 1.25 libretexts.orgnih.gov | 32 libretexts.orgnih.gov |
| Hudson River (PCB-contaminated) | 12 libretexts.orgnih.gov | Not specified | 32 libretexts.orgnih.gov |
| Silver Lake (PCB-contaminated) | 3 libretexts.orgnih.gov | Not specified | 32 libretexts.orgnih.gov |
The debromination process leads to the formation of various lower brominated biphenyls. For instance, the major component of this compound, 2,2',4,4',5,5'-hexabromobiphenyl (B1200347), was observed to decrease significantly after incubation with Pine River microorganisms. nih.gov Debromination products identified in these studies included 2,4-2',5'-BB, 2,5-2',5'-BB, 2,5-2'-BB, 2-2'-BB, 2-bromobiphenyl (B48390), and ultimately, biphenyl. libretexts.orgfishersci.canih.gov
Initially, the removal of ortho-bromine atoms was not consistently observed in all experiments. libretexts.orgnih.gov However, further investigations using enriched cultures of PCB-dechlorinating microorganisms from the Hudson River indicated the possibility of ortho debromination, as products like 2-bromobiphenyl and biphenyl were detected, and all components of the Firemaster mixture possess at least one ortho-substituted bromine. libretexts.orgnih.govfishersci.ca This reductive debromination is a crucial step as it can render the PBB compounds more susceptible to subsequent aerobic degradation processes. libretexts.org Despite these findings, the degradation half-life of hexabromobiphenyl in soil and sediment is still estimated to be greater than six months, indicating its high persistence in the environment. uni.lu
Bioaccumulation and Trophic Transfer of Firemaster Bp 6 Constituents
Bioaccumulation in Aquatic Organisms
Polybrominated biphenyls, especially those with six or fewer bromine substitutions, demonstrate a propensity to bioconcentrate in aquatic organisms. uni.lu The transfer of PBBs from water to aquatic organisms is a recognized pathway for their accumulation in these environments. nih.gov
Studies have provided quantitative data on the bioconcentration of hexabromobiphenyl, a major component of FireMaster BP-6, in various fish species. The experimentally determined bioconcentration factor (BCF), which represents the ratio of the chemical's concentration in fish tissues to its concentration in water, shows significant accumulation potential. nih.govuni.lu
Table 1: Bioconcentration Factors (BCF) of Hexabromobiphenyl in Fish Species
| Fish Species | Tissue Basis | BCF Value | Exposure Duration | Reference |
| Fathead Minnow (Pimephales promelas) | Whole Body | 18,100 | 32 days | nih.govuni.lu |
| Fathead Minnow (Pimephales promelas) | Fillet | >10,000 | Not specified | nih.govuni.lu |
| Carp (Cyprinus carpio) | Whole Body | 4,700-16,000 | 60 days | nih.gov |
While PBBs are known to bioaccumulate in aquatic organisms, specific detailed research findings or quantitative data on the accumulation dynamics of this compound constituents in invertebrates were not available in the consulted literature.
Bioaccumulation in Terrestrial and Avian Species
The bioaccumulation of PBBs in terrestrial and avian species has been investigated through field observations, evaluations of the Michigan accidental contamination incident, and controlled feeding studies. The extent of PBB accumulation in body fat is generally dependent on the dosage and duration of exposure. PBBs, being lipophilic, are preferentially stored in the adipose tissue of animals. uni.lu The biological half-life of PBBs in avian, rodent, bovine, and primate species is prolonged, indicating that repeated ingestion leads to bioconcentration.
In livestock, particularly cattle, the major brominated biphenyls from this compound are readily absorbed from the gastrointestinal tract, appearing in blood plasma within four hours. cmdm.tw With continuous exposure, plasma concentrations can reach a steady state within approximately 15 days. cmdm.tw PBBs exhibit a strong predilection for lipid-rich tissues, resulting in similar concentrations across various depot fats. cmdm.tw However, liver concentrations have been noted to be disproportionately high relative to the organ's lipid content. cmdm.tw Calves born to PBB-exposed cows also show residues in their body tissues, albeit at lower concentrations than their dams. cmdm.tw
Excretion patterns in cattle vary with physiological state. During PBB feeding, feces served as the primary route of excretion, accounting for approximately 50% of the ingested amount in animals not exhibiting signs of toxicosis. cmdm.tw Following withdrawal of PBBs, fecal concentrations declined significantly, but feces remained the main excretory route for non-lactating animals. cmdm.tw In contrast, for lactating animals post-exposure, milk fat became a crucial excretory pathway, removing three times the quantity of residue cleared in feces. cmdm.tw Concentrations of PBB in milk fat declined approximately twofold within six days post-parturition, subsequently stabilizing at about 0.4 times the concentration found in depot fats. cmdm.tw
Table 2: PBB Residue Levels in Livestock
| Species | FireMaster Product | Dietary Concentration | Feeding Period | Residue Basis | Tissue | Residue Level (mg/kg) | Reference |
| Sheep | BP-6 | 50 mg/kg | 30 days | Wet | Adipose | 25 | |
| Sheep | BP-6 | 50 mg/kg | 30 days | Wet | Liver | 12 | |
| Mouse | FF-1 (similar to BP-6) | 167 ppm | 3 weeks | Wet | Thymus | 154 | |
| Mouse | FF-1 (similar to BP-6) | 167 ppm | 6 weeks | Wet | Thymus | 623 |
The accidental contamination incident in Michigan necessitated the destruction of a substantial number of farm animals, including approximately 29,800 cattle, 5,920 hogs, 1,470 sheep, and 1.5 million chickens, due to PBB contamination.
Avian species are also susceptible to PBB accumulation, with maternal PBB body burden affecting their eggs. PBB-153, a major congener of this compound, has been detected in the eggs of various wild and captive bird species. In China, levels of PBB-153 in eggs from six species of wild aquatic birds, one species of wild terrestrial bird, and two species of captive birds ranged from non-detectable to 0.7 ng/g lipid weight. Concentrations of hexabromobiphenyl (this compound) in guillemot muscle from Svalbard were reported at 50 µg/kg lipid. ncats.io
The elimination half-life of PBBs in eggs laid by hens following the cessation of PBB feeding was estimated to be 17 days. More specifically, the half-life for hexabromobiphenyl elimination via this route was 28 days, and for heptabromobiphenyl, it was 20 days. Studies on Northern Hemisphere raptors have also shown significant levels of BB-153. For instance, muscle tissue concentrations in buzzards and owls ranged from 0.25 to 95 ng/g lipid weight, while sparrowhawks showed levels between 0.28 and 310 ng/g lipid weight. Peregrine falcon eggs contained BB-153 concentrations from 26 to 370 ng/g lipid weight.
Trophic Magnification Potential within Food Webs
Polybrominated biphenyls are classified as persistent organic pollutants (POPs) due to their ability to accumulate within food chains. Hexabromobiphenyl, a primary constituent of this compound, is recognized for its high potential for biomagnification, a process where contaminant concentrations increase with each successive trophic level in a food web. ncats.io This biomagnification potential has been demonstrated within aquatic food chains, with hexabromobiphenyl's behavior being comparable to that of hexachlorobiphenyl, a well-documented bioaccumulative compound. ncats.io
Trophic Magnification Factors (TMFs) are a quantitative tool used to assess biomagnification, representing the average transfer of a chemical from diet to consumer across an entire food web. A TMF greater than 1.0 indicates that biomagnification is occurring. A dynamic bioaccumulation model applied to Lake Huron and Lake Erie aquatic biota revealed that sediment compartments act as reservoirs for hexabromobiphenyl, facilitating its slow but continuous transfer into the aquatic food web constituents. uni.lu While specific TMF values for this compound constituents in terrestrial food webs were not directly cited, studies on other hydrophobic POPs have shown that chemicals not necessarily bioaccumulative in aquatic systems can biomagnify in terrestrial food webs. In an urban terrestrial food web, TMFs for legacy POPs, which share similar characteristics with PBBs, ranged from 1.2 to 15, confirming biomagnification for the majority of these compounds.
Food Chain Transfer Efficiencies
Polybrominated Biphenyls (PBBs) PBBs, especially 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) (BB-153), are known to accumulate readily in aquatic organisms. Studies have reported bioconcentration factors (BCFs) exceeding 10,000 in fish epa.gov. This high accumulation at lower trophic levels facilitates their transfer up the food chain.
Biomagnification of PBBs has been observed across various trophic levels. For instance, a biomagnification factor (BMF) of approximately 175 was reported for 2,2',4,4',5,5'-hexabromobiphenyl (PBB congener 153) when comparing lipid-based concentrations in prey (herring) and predator (Baltic seal) pops.intcpcb.nic.in. This BMF was comparable to that of PCB congener 153, indicating similar biomagnification potential for these persistent organic pollutants pops.int. Concentrations of PBB 153 in marine fish ranged from 0.2 to 2.4 µg/kg lipid, while levels in seals were found to be 0.4-26 µg/kg lipid pops.int. Further evidence of biomagnification comes from studies showing lipid-based concentrations of hexabromobiphenyl (PBB 153) in polar bears to be about 100 times higher than in ringed seals from East Greenland pops.int.
In terrestrial food chains, PBBs accumulate in the fatty tissues of animals. Following the Michigan contamination event, PBB levels in the adipose tissues of quarantined dairy farm residents ranged from 0.104 to 174 mg/kg (μg/g) cdc.gov. Transfer to offspring is also a significant pathway. In birds, eggs serve as a medium for PBB transfer, with the ratio of egg PBB content to dietary level reported as 1:1 in chickens and 1.3-1.5:1 in Japanese quail inchem.org. In mammals, perinatal exposure, encompassing both placental and milk transfer, leads to a measurable body burden in the offspring. A multigeneration study in rats demonstrated detectable PBB residues in two subsequent generations after administration to a single generation inchem.org.
2-Ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB) and Bis(2-ethylhexyl) tetrabromophthalate (TBPH) Compared to PBBs, the bioaccumulation potential of TBB and TBPH appears to be lower. Bis(2-ethylhexyl) tetrabromophthalate (BEH-TEBP, or TBPH) has shown low bioavailability and rapid clearance in in vivo studies involving rodents and fish researchgate.net. The majority (92-98%) of orally administered radiolabeled BEH-TEBP was eliminated unchanged in feces by female Sprague Dawley rats, with only a minor amount (0.8-1%) found in urine, indicating minimal metabolism and rapid clearance researchgate.net. Similarly, 2-ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB, or TBB) is metabolized in rodents, with significant fractions recovered in both urine and feces researchgate.net.
The observed transfer efficiencies for the primary constituents of this compound are summarized in the table below:
Table 1: Food Chain Transfer Efficiencies of this compound Constituents
| Constituent (Primary Focus) | Organism/Matrix | Transfer Metric | Value/Observation | Source |
| 2,2',4,4',5,5'-Hexabromobiphenyl (BB-153) | Fish | Bioconcentration Factor (BCF) | >10,000 | epa.gov |
| 2,2',4,4',5,5'-Hexabromobiphenyl (BB-153) | Herring (prey) to Baltic Seal (predator) | Biomagnification Factor (BMF, lipid-based) | ~175 | pops.intcpcb.nic.in |
| 2,2',4,4',5,5'-Hexabromobiphenyl (BB-153) | Ringed Seal to Polar Bear | Biomagnification Factor (BMF, lipid-based) | ~100 | pops.int |
| Polybrominated Biphenyls (PBBs) | Chicken Eggs to Dietary Level | Ratio (Egg:Diet) | 1:1 | inchem.org |
| Polybrominated Biphenyls (PBBs) | Japanese Quail Eggs to Dietary Level | Ratio (Egg:Diet) | 1.3-1.5:1 | inchem.org |
| Polybrominated Biphenyls (PBBs) | Rat Offspring (F1 vs F2 vs F3) | Detectable residues across generations | F1: 5-30x higher than F2; F1: 50-1000x higher than F3 | inchem.org |
| Bis(2-ethylhexyl) tetrabromophthalate (TBPH) | Female Sprague Dawley Rats | Elimination (unchanged in feces) | 92-98% of oral dose | researchgate.net |
| 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate (TBB) | Rodents | Recovery in urine and feces | Significant fractions | researchgate.net |
Factors Influencing Biomagnification Potential
The biomagnification potential of chemical compounds is primarily influenced by their physicochemical properties, particularly lipophilicity, persistence, and resistance to metabolic degradation.
Polybrominated Biphenyls (PBBs) PBBs exhibit characteristics that promote their biomagnification:
Lipophilicity: PBBs are highly lipophilic, meaning they have a strong affinity for fats and oils. They are virtually insoluble in water but readily soluble in fat who.int. For instance, hexabromobiphenyl has a high octanol-water partition coefficient (log KOW) of 6.4 umich.edu. This high lipophilicity facilitates their partitioning into biological lipids and accumulation in tissues.
Persistence: PBBs are highly persistent in the environment. They are strongly adsorbed to soil and sediment and demonstrate resistance to bacterial degradation cdc.govumich.edu. Studies have shown no detectable degradation of major PBB isomers (hexa- and heptabromobiphenyls) in soils over a one-year period umich.edu. This environmental stability allows them to remain available for uptake by organisms over extended periods.
Metabolic Resistance: PBBs are generally resistant to metabolism in biological systems nih.gov. This resistance means that once absorbed by an organism, they are not easily broken down and excreted, leading to their accumulation over time and transfer through the food web cdc.gov.
2-Ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB) and Bis(2-ethylhexyl) tetrabromophthalate (TBPH) The factors influencing the biomagnification potential of TBB and TBPH differ from those of PBBs:
Lipophilicity: TBPH is also highly hydrophobic, with an estimated logKow of 11.95, suggesting a high potential for partitioning into lipids researchgate.net. TBB also exhibits high lipophilicity (XlogP = 7.7) uni.lu.
Metabolic Resistance/Bioavailability: While both TBB and TBPH are lipophilic, their metabolic fate influences their biomagnification. TBPH (BEH-TEBP) has been noted for its low bioavailability and minimal metabolism in in vivo rodent and fish studies, as well as a general lack of metabolism in hepatic subcellular fractions researchgate.net. Although a metabolic product, mono(2-ethylhexyl) tetrabromophthalate (TBMEHP), was formed in purified porcine carboxylesterase, no phase II metabolites were observed nih.gov. This resistance to extensive metabolism could contribute to its persistence in organisms. In contrast, EH-TBB (TBB) undergoes some metabolism in rodents, with a significant fraction of the dose recovered as metabolites in urine and feces researchgate.net. The extent of metabolism and excretion pathways for TBB may reduce its biomagnification potential compared to highly recalcitrant compounds like PBBs.
Table 2: Chemical Properties Influencing Biomagnification Potential of Key this compound Constituents
| Constituent | Log KOW (Octanol-Water Partition Coefficient) | Persistence in Environment | Metabolic Resistance in Organisms | Source |
| 2,2',4,4',5,5'-Hexabromobiphenyl (BB-153) | 6.4 | High (adsorbed to soil/sediment, resistant to bacterial degradation) | High (not easily broken down/excreted) | cdc.govwho.intumich.edu |
| Bis(2-ethylhexyl) tetrabromophthalate (TBPH) | 11.95 (estimated) | Information limited, but low bioavailability and minimal metabolism observed | High (minimal metabolism in rodents/fish, no metabolites in human/rat subcellular fractions) | researchgate.netnih.gov |
| 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate (TBB) | 7.7 (predicted XlogP) | Information limited | Moderate (undergoes some metabolism, recovered in urine/feces) | researchgate.netuni.lu |
Mechanisms of Action and Quantitative Structure Activity Relationships Qsar of Pbb Congeners
Aryl Hydrocarbon Receptor (AhR) Pathway Activation
A primary mechanism through which certain PBB congeners exert their biological effects is by binding to and activating the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. nih.govnih.gov This pathway is historically associated with the toxicity of dioxin-like compounds. nih.gov Many of the toxic effects of PBBs, such as immunotoxicity and changes in liver function, are believed to be mediated through this AhR-dependent mechanism. nih.gov FireMaster BP-6 contains several PBB congeners that are potent inducers of aryl hydrocarbon hydroxylase (AHH), a key indicator of AhR activation. ntis.govnih.govuiowa.edu
Ligand Binding Affinities and Receptor Activation
The ability of a PBB congener to activate the AhR pathway is directly related to its binding affinity for the receptor. nih.gov Upon ligand binding, the AhR undergoes a conformational change, translocates from the cytoplasm to the nucleus, and forms a heterodimer with the AhR nuclear translocator (ARNT). acs.org This complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs), initiating the transcription of target genes. nih.gov
The structural configuration of a congener is the most critical determinant of its binding affinity. Congeners with a planar or coplanar structure, meaning their two phenyl rings can lie in the same plane, exhibit the highest affinity for the AhR. nih.gov These structures are stereochemically similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a potent AhR agonist. nih.gov Research has identified several highly toxic, coplanar PBB congeners within the this compound mixture that are potent AhR activators. ntis.govresearchgate.net
| PBB Congener Class | Structural Characteristic | AhR Binding Affinity | Example Congeners Identified in this compound |
| Coplanar PBBs | Lack of bromine atoms at ortho-positions (2, 2', 6, 6'), allowing for a planar conformation. | High | 3,3',4,4'-Tetrabromobiphenyl, 3,3',4,4',5-Pentabromobiphenyl, 3,3',4,4',5,5'-Hexabromobiphenyl ntis.gov |
| Non-coplanar PBBs | Presence of bromine atoms at ortho-positions, causing steric hindrance and a non-planar conformation. | Low to negligible | 2,2',4,4',5,5'-Hexabromobiphenyl (B1200347) (major component of this compound) |
Induction of Cytochrome P450 Enzymes (e.g., CYP1A)
A well-established consequence of AhR activation is the potent induction of a battery of drug-metabolizing enzymes, most notably members of the cytochrome P450 1A (CYP1A) family. nih.gov The gene for CYP1A1 contains DREs in its promoter region, making it a primary target for the activated AhR/ARNT complex. nih.gov The induction of these enzymes, particularly AHH activity, is a sensitive biomarker for exposure to AhR agonists and correlates strongly with the toxic potential of PBB congeners. ntis.gov
Studies have consistently shown that this compound and its constituent "dioxin-like" congeners are effective inducers of the AHH system and CYP1A enzymes in various experimental models, including rat liver microsomes and human cell lines like HepG2. nih.govuiowa.eduresearchgate.net This induction alters the metabolism of both endogenous substances and xenobiotics, contributing to the toxic effects of the mixture.
Endocrine System Modulation
In addition to AhR activation, PBBs are recognized as endocrine-disrupting chemicals (EDCs), capable of interfering with the body's hormonal systems. researchgate.net This disruption can occur through various mechanisms, including direct interaction with hormone receptors and interference with hormone synthesis, transport, and metabolism. acs.orgnih.gov These effects can be mediated by both AhR-dependent and AhR-independent pathways. nih.gov
Interactions with Steroid Hormone Receptors (Androgen, Estrogen, Progesterone)
PBBs can disrupt the homeostasis of steroid hormones such as estrogens, androgens, and progesterone (B1679170). The mechanisms for these interactions are complex and may involve several processes:
Receptor Interaction: Structurally similar compounds like PCBs have been shown to bind to estrogen receptors (ER), potentially acting as agonists or antagonists and altering the expression of hormone-responsive genes. nih.govnih.gov The interaction of PBBs with steroid hormone receptors is a plausible mechanism of endocrine disruption. Steroid hormone receptors, like the estrogen receptor and progesterone receptor (PR), are ligand-activated transcription factors that regulate gene expression upon binding to their respective hormones. nih.govnih.gov Crosstalk between these pathways is common; for instance, estrogen and progesterone receptors have been shown to interact on the chromatin, indicating a complex regulatory network that PBBs could potentially disrupt. youtube.com
Altered Hormone Metabolism: A significant indirect mechanism of disruption is the alteration of steroid hormone metabolism. The induction of cytochrome P450 enzymes (as described in section 6.1.2) by AhR-activating PBB congeners can increase the breakdown and clearance of steroid hormones. nih.gov This accelerated catabolism can lead to lower circulating levels of these hormones, potentially impacting reproductive function and development. nih.gov
Disruption of Thyroid Hormone Homeostasis (Transthyretin Binding)
The thyroid system is a key target for PBB toxicity. nih.gov The this compound mixture has been shown to disrupt thyroid hormone (TH) homeostasis and interfere with TH-receptor mediated gene transcription. researchgate.netnih.gov A primary mechanism for this disruption is the interaction of PBBs and their metabolites with thyroid hormone transport proteins, particularly transthyretin (TTR).
| Mechanism | Description | Key Molecules Involved | Consequence |
| Competitive Binding | PBBs/metabolites compete with thyroxine (T4) for binding sites on the transport protein transthyretin. | Transthyretin (TTR), Thyroxine (T4), Hydroxylated PBBs | Displacement of T4, leading to increased T4 clearance and reduced circulating levels. |
| Receptor Interaction | The PBB mixture BP-6 has been shown to partially dissociate the thyroid hormone receptor (TR) from its DNA response element. | Thyroid Hormone Receptor (TR), Thyroid Hormone Response Element (TRE) | Suppression of thyroid hormone-mediated gene transcription. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a compound and its biological activity. wikipedia.orgjocpr.com For polybrominated biphenyls (PBBs), the congeners found in mixtures like this compound, QSAR serves as a vital computational tool. wikipedia.orgnih.gov It allows scientists to predict the biological potency and toxicological effects of numerous individual PBB congeners by analyzing their molecular features, thereby reducing the need for extensive and costly experimental testing. nih.gov
The fundamental principle of QSAR is that the structure of a chemical dictates its activity. wikipedia.org By identifying the physicochemical properties or theoretical molecular descriptors that influence a congener's biological effect, predictive models can be constructed. libretexts.org These models are crucial for understanding the risks associated with complex PBB mixtures and for prioritizing specific congeners for further in-depth toxicological analysis. nih.gov
The development of QSAR models for PBBs has been instrumental in understanding their mechanisms of toxicity, particularly their interaction with the aryl hydrocarbon receptor (AhR). nih.gov The biological potency of PBBs, such as their ability to induce enzymes like aryl hydrocarbon hydroxylase (AHH), is often used as the response variable in these models. nih.gov
The process begins with a "training set" of PBB congeners for which reliable experimental data on biological potency are available. mdpi.com Various statistical and machine learning methods, including multiple linear regression (MLR), partial least squares (PLS), and artificial neural networks (ANN), are then employed to build the mathematical models. nih.gov These techniques identify the key molecular descriptors that have the most significant influence on the biological activity of the training set compounds. mdpi.com For PBBs and related halogenated aromatic compounds, early QSAR studies identified molecular planarity and the bromine substitution pattern as critical factors for AhR binding and subsequent toxicity. nih.gov The goal is to create a robust equation that can accurately forecast the potency of other PBB congeners that have not been experimentally tested. libretexts.org
The predictive power of a QSAR model is fundamentally dependent on the molecular descriptors used. nih.gov These descriptors are numerical values that quantify specific structural, physical, or chemical properties of the PBB congeners. ucsb.edu For PBBs, descriptors are typically categorized into several classes to capture the features governing their biological interactions. ucsb.eduresearchgate.net
Electronic Descriptors: These quantify the electronic aspects of a molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu These are critical for describing how PBBs interact with biological receptors on an electronic level. ucsb.edu
Steric Descriptors: These relate to the three-dimensional size and shape of the molecule. For PBBs, the steric hindrance caused by bromine atoms, particularly in the ortho positions (adjacent to the biphenyl (B1667301) bond), is a crucial descriptor. Ortho-substitution can force the two phenyl rings to twist, reducing molecular planarity and weakening the congener's ability to bind to the AhR. nih.gov
Topological Descriptors: Derived from the 2D structure, these descriptors describe molecular shape and atom connectivity.
Quantum Chemical Descriptors: Calculated using quantum mechanics, these provide highly detailed information about the electronic structure and properties of the molecule. ucsb.edu
A study focusing on three-dimensional QSAR (3D-QSAR) models for similar compounds, polybrominated diphenyl ethers (PBDEs), found that the electrostatic index was the primary factor influencing their relative binding affinities to the AhR. nih.gov This highlights the importance of electronic properties in determining the biological potency of these halogenated compounds. nih.gov
| Descriptor Category | Specific Descriptor Examples | Relevance to PBB Biological Activity |
| Electronic | HOMO/LUMO energies, Electrostatic fields, Dipole moment | Governs the electronic interactions with biological targets like the AhR. nih.govucsb.edu |
| Steric | Molecular volume, Surface area, Ortho-substitution patterns | Determines the physical "fit" into a receptor's binding site; planarity is key for AhR binding. nih.gov |
| Topological | Connectivity indices, Shape indices | Describes the overall size, shape, and branching of the molecule. hufocw.org |
| Quantum Chemical | Atomic charges, Polarizability | Provides a detailed description of charge distribution and the ease of charge distortion by an external field. ucsb.edu |
A QSAR model's value is determined by its ability to accurately predict the biological activity of new or untested compounds. nih.gov To ensure reliability, models undergo a rigorous validation process. researchgate.net
Internal validation techniques, such as leave-one-out cross-validation (LOO-CV), assess the model's robustness and stability using only the initial training data. nih.govnih.gov In LOO-CV, the model is repeatedly built with one compound removed and then used to predict the activity of that omitted compound. A high correlation between the predicted and actual values across all compounds indicates good internal consistency. nih.gov
External validation is considered the most definitive test of a model's predictive power. mdpi.com This involves using the model to predict the potency of an independent "test set" of PBB congeners that were not used in the model's development. researchgate.net The correlation between the model's predictions and the experimental results for this external set demonstrates its real-world applicability. nih.gov For a model to be considered predictive, the correlation coefficient (R²) for the test set should be high, and various statistical metrics must meet established thresholds. mdpi.comuniroma1.it
For example, 3D-QSAR models developed for PBDEs showed strong predictive capabilities, with leave-one-out cross-validation R² values of 0.580 and 0.680 for two different modeling techniques. nih.gov These validated models were then used to predict the binding affinity for 46 other congeners for which no experimental data existed, showcasing the practical utility of QSAR in filling data gaps for environmental contaminants. nih.gov Successful validation provides confidence that the QSAR model is a reliable tool for screening and prioritizing PBB congeners for regulatory assessment. researchgate.net
Advanced Analytical Methodologies for Polybrominated Biphenyl Research
Chromatographic Separation Techniques
Chromatographic methods are fundamental for resolving the various PBB congeners present in mixtures like FIREMASTER BP-6, allowing for their individual characterization. cdc.gov
Capillary Gas Chromatography (GC) for Congener Resolution
Capillary gas chromatography (GC), particularly high-resolution gas chromatography (HRGC), is an indispensable technique for separating the numerous PBB congeners. cdc.gov The high resolving power of modern capillary columns has significantly improved the separation capabilities for these compounds. nih.gov
Electron Capture Detector (ECD) is frequently coupled with GC due to its exceptional sensitivity to highly brominated compounds. cdc.gov However, GC-ECD can be limited by potential interferences and co-elution of congeners with different masses, as well as other compounds like polybrominated diphenyl ethers (PBDEs) or polychlorinated biphenyls (PCBs). nih.gov
For optimal congener resolution, specialized capillary columns are employed. For instance, a 30 m × 0.25 mm DB-XLB column has demonstrated baseline resolution between 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) (BB-153), a principal congener in this compound, and BDE-154. chromatographyonline.com Other columns, such as HP-5MS and CP-Sil 19 WCOT, have also been investigated for PBB and PBDE separation. chromatographyonline.com
Enantioselective gas chromatography presents a demanding task for PBBs due to their high molecular weight and boiling points. Nevertheless, atropisomers of certain tri-ortho substituted PBB congeners, such as PBB 149, have been successfully resolved on columns coated with randomly modified heptakis(6-O-tert.-butyldimethylsilyl-2,3-di-O-methyl)-beta-cyclodextrin in OV 1701. researchgate.net
More advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) enhance chromatographic separation significantly. GC×GC ensures the separation of most compounds, while TOFMS allows for mass spectral deconvolution of coeluting compounds, providing accurate identification and quantification even in complex mixtures. acs.org
Table 1: Capillary GC Column Types and Applications for PBB Analysis
| Column Type | Key Characteristics/Applications | Relevant PBBs/Compounds |
| DB-XLB WCOT | Baseline resolution of BB-153 from BDE-154, optimized GC resolution. chromatographyonline.com | BB-153, PBB-155 chromatographyonline.com |
| HP-5MS WCOT | Used for PBDE and PBB separation, but may not achieve baseline resolution for all pairs (e.g., BB-153 and BDE-154). chromatographyonline.com | PBBs, PBDEs chromatographyonline.com |
| CP-Sil 19 WCOT | Used for PBDE and PBB separation, similar to HP-5MS in resolution challenges for certain pairs. chromatographyonline.com | PBBs, PBDEs chromatographyonline.com |
| Permethylated beta-cyclodextrin (B164692) on silica (B1680970) | Enantioselective separation of atropisomeric PBBs. researchgate.net | Atropisomeric PBBs (e.g., PBB 149) researchgate.net |
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a versatile and powerful analytical technique used for the separation, identification, and quantification of components in complex mixtures. openaccessjournals.comelgalabwater.com It is particularly advantageous for analyzing non-volatile or thermally unstable molecules, which can be problematic for GC. elgalabwater.com HPLC offers benefits in terms of analysis speed, accuracy, reproducibility, and cost-effectiveness. openaccessjournals.com
In the context of this compound, HPLC has been instrumental in its fractionation. Column chromatographic techniques have been developed to separate crude this compound into distinct fractions (F1, F2, and F3) based on increasing polarity. F1, for instance, consists of highly purified 2,2',4,4',5,5'-hexabromobiphenyl (94%), while F2 and F3 contain lower concentrations of this isomer and higher proportions of other bromobiphenyl components. nih.gov
Reversed-phase HPLC, utilizing serially coupled octadecylsilane (B103800) columns, has been successfully employed to isolate individual PBBs from the this compound mixture. researchgate.net Furthermore, specific HPLC columns, such as those containing permethylated beta-cyclodextrin on silica, have been used for the enantiomeric separation of atropisomeric PBBs. researchgate.net
HPLC has also been coupled with other detection techniques, such as inductively coupled plasma mass spectrometry (HPLC-ICP-MS), for the determination of selected PBBs in various matrices, including polymers. This integrated approach offers high extraction efficiency, accuracy, and good precision. acs.org
Spectrometric Identification and Quantification
Spectrometric techniques provide crucial information for the definitive identification and accurate quantification of PBBs, complementing chromatographic separations. nih.govuni-freiburg.de
Mass Spectrometry (MS) Techniques (GC-MS, HRMS)
Mass spectrometry (MS) techniques, particularly when coupled with gas chromatography, are paramount for the selective and specific analysis of PBBs. Gas chromatography-mass spectrometry (GC-MS) offers improved selectivity compared to GC-ECD and facilitates the application of isotope-dilution techniques for enhanced accuracy. nih.gov Both electron ionization (GC-EI-MS) and negative chemical ionization (GC-NCI-MS) modes are utilized for PBB determination. researchgate.net
High-resolution mass spectrometry (HRMS) coupled with GC (GC-HRMS) is widely regarded as the most selective and specific approach for PBB analysis. nih.govepa.govcdc.gov While more costly and requiring specialized training, GC-HRMS provides definitive identification and quantification. nih.gov Selected ion monitoring (SIM) in GC/EI-HRMS is suitable for PBB determination, especially when distinguishing PBBs from co-eluting PBDEs by monitoring specific mass-to-charge ratios. wiley.com
Tandem mass spectrometry (MS/MS) techniques, such as GC/ECNI-MS/MS, offer high selectivity and sensitivity for PBB detection, including the analysis of enantiomers. researchgate.net Quantification of PBBs in complex biological samples, such as human serum, is effectively performed using gas chromatography-tandem mass spectrometry (GC-MS/MS) in multiple reaction monitoring (MRM) mode, often employing isotope-dilution calibration. nih.gov This method allows for very low limits of detection. nih.gov
Isotope dilution analysis (IDA), typically using 13C-labeled PBB congeners like 13C12-PBB 153, is a common approach for accurate quantification. wiley.com However, potential co-elution with PBDEs can sometimes limit IDA for PBBs, necessitating careful chromatographic separation. wiley.com
Table 2: Mass Spectrometry Techniques for PBB Analysis
| MS Technique | Key Characteristics/Applications | Advantages |
| GC-MS (EI/NCI) | Identification and quantification, allows isotope-dilution. nih.govresearchgate.net | Improved selectivity over GC-ECD. nih.gov |
| GC-HRMS | Most selective and specific for PBB analysis. nih.govepa.govcdc.gov | Definitive identification, high accuracy. nih.gov |
| GC/EI-HRMS-SIM | Suitable for PBB determination, distinguishes PBBs from PBDEs. wiley.com | High selectivity, useful for complex mixtures. wiley.com |
| GC/ECNI-MS/MS | Highly selective and sensitive, used for enantiomer detection. researchgate.net | Enhanced specificity and sensitivity. researchgate.net |
| GC-MS/MS (MRM) | Sensitive and selective quantification in human samples. nih.gov | Low limits of detection, high accuracy. nih.gov |
| GC×GC-IDTOFMS | Simultaneous measurement, deconvolution of coeluting compounds, 13C-labeled internal standards. acs.org | Comprehensive separation, accurate quantification, high specificity. acs.org |
Ultraviolet (UV) Spectroscopy for Structural Insights
Ultraviolet (UV) spectroscopy is an analytical technique that provides insights into the molecular structure, composition, and dynamics of substances by studying their absorption, emission, and scattering of photons within the UV and visible light wavelengths. researchgate.net It operates based on the principle of absorption of specific wavelengths of light by samples, offering valuable information on how substances respond to this absorption. jopir.in
UV spectroscopy is capable of both qualitative and quantitative analyses and is generally employed for structural elucidation of organic molecules, as well as for assessing purity and detecting impurities. jopir.in While techniques like mass spectrometry and nuclear magnetic resonance (NMR) are more definitive for detailed congener-specific structural elucidation of complex PBB mixtures like this compound, UV-Vis spectroscopy can serve as a complementary tool. For instance, it can provide information on conjugated systems within the PBB structure or be used in conjunction with other methods to confirm the presence of certain chromophores. analis.com.myfrontiersin.org Its simplicity, accuracy, and broad applicability make it a valuable asset in analytical chemistry. jopir.in
Sample Preparation and Fractionation Strategies
Effective sample preparation and fractionation are critical initial steps in the analysis of PBBs, ensuring the removal of interfering compounds and concentrating the analytes for optimal detection. cdc.govnih.gov
The general approach for PBB determination involves three main stages: extraction of the analyte from the sample matrix, cleanup to remove interfering compounds, and subsequent analysis (separation and quantification). cdc.gov
Extraction: PBBs are typically extracted from biological and environmental matrices using organic solvents such as hexane, toluene (B28343), hexane/acetone mixtures, or dichloromethane. cdc.gov For solid samples, liquid-solid extraction methods, including Soxhlet extraction, are widely utilized. cdc.govchromatographyonline.com Ultrasonic-assisted extraction (UAE) with solvents like toluene has also been successfully applied for extracting PBBs from polymer matrices. acs.org
Cleanup and Fractionation: After extraction, sample cleanup is essential to remove co-extracted lipids and other matrix interferences that can hinder chromatographic separation and detection. Common cleanup techniques include:
Solid-Phase Extraction (SPE): SPE, often using silica columns, is a widely used cleanup method. SPE silica column chromatography, sometimes combined with sulfuric acid treatment, is effective for fractionation and lipid removal. d-nb.info Automated SPE systems, such as the Rapid Trace®, are employed for streamlined sample processing. cdc.gov
Gel Permeation Chromatography (GPC): GPC is considered highly effective for cleaning samples by separating analytes based on size, thus removing larger interfering molecules like lipids. While offering superior cleaning, GPC can be more time-consuming and labor-intensive than SPE. chromatographyonline.com
Column Chromatographic Fractionation: For complex mixtures like crude this compound, column chromatographic techniques have been developed to fractionate the mixture into components of increasing polarity. For example, this compound has been separated into fractions F1, F2, and F3, which vary in their composition of specific bromobiphenyl isomers. nih.gov This fractionation can simplify subsequent analysis and allow for more targeted research on specific PBB groups.
The choice of sample preparation method depends on factors such as the concentration range of the target analytes, the detection technique to be used, sample homogeneity, and the desired level of cleanup efficiency. researchgate.net Efficient sample preparation ensures maximum analyte detection and minimizes interferences, which is particularly important for trace analysis of PBBs in complex environmental and biological samples. nih.govresearchgate.net
Table 3: Sample Preparation and Fractionation Strategies for PBBs
| Strategy | Technique | Application/Purpose |
| Extraction | Organic Solvent Extraction (e.g., Hexane, Toluene) | Separating PBBs from biological and environmental matrices. cdc.gov |
| Soxhlet Extraction | Widely used for solid samples (e.g., soil, polymers). cdc.govchromatographyonline.com | |
| Ultrasonic-Assisted Extraction (UAE) | Efficient extraction from polymer matrices. acs.org | |
| Cleanup | Solid-Phase Extraction (SPE) | Removal of interfering compounds, lipid removal, fractionation. nih.govcdc.govchromatographyonline.comd-nb.info |
| Gel Permeation Chromatography (GPC) | Effective for lipid removal, but more time-consuming. chromatographyonline.com | |
| Sulfuric Acid Treatment | Used in conjunction with silica column cleanup for lipid removal. d-nb.info | |
| Fractionation | Column Chromatographic Fractionation | Separating complex mixtures (e.g., this compound) into fractions of varying polarity. nih.gov |
Legacy Research and Broader Implications for Environmental Science
The Michigan Contamination Event as a Catalyst for PBB Research
In 1973, a major public health and environmental crisis unfolded in Michigan, inadvertently positioning FIREMASTER BP-6 at the center of extensive scientific inquiry. A shipping error at the Velsicol Chemical Corporation (formerly Michigan Chemical Company) led to the accidental mixture of this compound, a flame retardant, with "NutriMaster," a magnesium oxide-based cattle feed supplement. epa.govwikipedia.orgnih.govchemicalbook.com This mix-up resulted in the distribution of PBB-laden feed to farms across the state. epa.govwikipedia.orgnih.gov
The consequences were devastating, with widespread contamination of livestock, including cattle, pigs, sheep, and chickens. wikipedia.orgnih.gov As a result, PBBs entered the human food chain through contaminated milk, dairy products, beef, pork, lamb, chicken, and eggs. wikipedia.orgnih.govchemicalbook.com An estimated 8.5 million Michigan residents were exposed to the chemical. chemicalbook.com The incident led to the quarantine of over 500 farms and the destruction of approximately 30,000 cattle, 4,500 pigs, 1,500 sheep, and 1.5 million chickens, along with vast quantities of animal feed and food products. wikipedia.orgnih.gov
This large-scale contamination event served as a crucial catalyst for research into the health effects of PBBs. In response to the crisis, the Michigan Department of Public Health (now the Michigan Department of Health and Human Services) established a long-term cohort study, the Michigan PBB Registry, to track the health of exposed individuals. epa.govnih.gov This registry has become an invaluable resource for researchers, enabling decades of study on the long-term health consequences of PBB exposure and contributing significantly to our understanding of this class of chemicals. The initial investigation and subsequent longitudinal studies were pivotal in characterizing the persistence of PBBs in the human body and the environment. epa.govnih.gov
Contribution of this compound Studies to Persistent Organic Pollutant (POP) Science
The extensive research spurred by the Michigan contamination event has had implications far beyond the specific case of this compound, contributing fundamentally to the science of persistent organic pollutants (POPs). POPs are toxic chemicals that remain intact in the environment for long periods, become widely distributed geographically, accumulate in the fatty tissue of living organisms, and are toxic to humans and wildlife.
Studies on the Michigan cohort provided critical, real-world data on the long-term behavior of a POP in a large human population. Research on this compound, which is a mixture of PBB congeners, demonstrated key characteristics of POPs, including:
Persistence: The long half-life of PBBs in the human body, estimated to be between 8 to 12 years, underscored the persistent nature of these compounds. nih.govinchem.org This longevity in biological systems is a hallmark of POPs.
Bioaccumulation: The tendency of PBBs to accumulate in fatty tissues was clearly documented in the exposed Michigan population. researchgate.net This highlighted the process of bioaccumulation, where POPs concentrate in organisms at higher levels than in the surrounding environment.
Biomagnification: As PBBs moved up the food chain from contaminated feed to livestock and then to humans, their concentration increased. This provided a stark example of biomagnification, a critical concept in understanding the ecological impact of POPs.
Long-Range Transport: While the Michigan event was a localized contamination, the study of PBBs and other POPs has shown that these chemicals can be transported over long distances by wind and water, leading to global contamination. taylorandfrancis.com
The in-depth investigation of this compound and its effects provided a foundational case study that has informed the risk assessment and regulation of other POPs worldwide. The data from the Michigan PBB Registry has been instrumental in shaping policies aimed at reducing or eliminating the production and release of these harmful substances, including international agreements like the Stockholm Convention on Persistent Organic Pollutants. taylorandfrancis.com
Comparative Analysis with Other Halogenated Flame Retardants
The study of this compound is often contextualized by comparing it to other halogenated flame retardants with similar chemical structures and environmental concerns. This comparative analysis helps to understand the broader class of these persistent and bioaccumulative chemicals.
PBDEs are a class of brominated flame retardants that are structurally similar to PBBs, with the key difference being an ether linkage between the two phenyl rings. epa.govepa.gov Like PBBs, PBDEs were widely used in a variety of consumer products, including plastics, electronics, and furniture, to reduce flammability. epa.govepa.govnih.gov
Key Comparative Points:
Chemical Structure: Both PBBs and PBDEs consist of two bromine-substituted phenyl rings. However, PBDEs have a flexible ether bond, while PBBs have a direct biphenyl (B1667301) bond.
Use: Both were used as additive flame retardants, meaning they were mixed into materials rather than chemically bound, making them more likely to leach into the environment. epa.gov
Environmental Behavior: Both are persistent, bioaccumulative, and subject to long-range transport. epa.govnih.gov Lower brominated congeners of PBDEs, in particular, are known to bioaccumulate significantly. epa.govepa.gov
Health Concerns: Both are considered endocrine disruptors. epa.govepa.gov Concerns about PBDEs focus on neurobehavioral effects, while PBBs are reasonably anticipated to be human carcinogens. epa.gov
| Characteristic | This compound (PBBs) | Polybrominated Diphenyl Ethers (PBDEs) |
|---|---|---|
| Core Structure | Two directly linked brominated phenyl rings | Two brominated phenyl rings linked by an ether bond |
| Primary Use | Flame retardant in plastics and electronic housings | Flame retardant in plastics, textiles, and polyurethane foams |
| Persistence | High, with long environmental and biological half-lives | High, particularly for lower-brominated congeners |
| Bioaccumulation Potential | High, accumulates in fatty tissues | High, especially for congeners with fewer bromine atoms |
PCBs are a group of synthetic organic chemicals that are structurally very similar to PBBs, but with chlorine atoms instead of bromine atoms attached to the biphenyl structure. PCBs were widely used in various industrial applications, including as coolants and lubricants in transformers and other electrical equipment.
Key Comparative Points:
Chemical Structure: The core structure is a biphenyl, with PBBs being brominated and PCBs being chlorinated. This difference in halogen atom affects their physical and chemical properties.
Use: While PBBs were primarily used as flame retardants, PCBs had a broader range of industrial applications, leading to different release pathways into the environment.
Environmental Behavior: Both are highly persistent and bioaccumulative. researchgate.net PCBs are known for their environmental persistence and ability to biomagnify in food chains.
Human Exposure: The primary route of exposure for the general population to PCBs is through the consumption of contaminated foods, particularly fish, meat, and poultry. nih.govnih.govcdc.govclearwater.orgin.gov
| Characteristic | This compound (PBBs) | Polychlorinated Biphenyls (PCBs) |
|---|---|---|
| Halogen Atom | Bromine | Chlorine |
| Primary Use | Flame retardant | Dielectric fluids, coolants, lubricants |
| Environmental Persistence | Very high | Very high |
| Primary Route of Human Exposure | Historically through a major food contamination event | Ongoing through consumption of contaminated fatty foods like fish |
TBBPA and HBCD are other major brominated flame retardants that differ structurally from PBBs and have distinct applications.
Tetrabromobisphenol A (TBBPA): TBBPA is one of the most widely used brominated flame retardants. chemicalbook.comwikipedia.orgsolechem.eu888chem.comnih.gov Unlike this compound, TBBPA is often used as a "reactive" flame retardant, meaning it is chemically bound into the polymer matrix of products like printed circuit boards. chemicalbook.comwikipedia.orgmissabbie.com This can reduce its potential to leach out, although it is also used as an additive flame retardant in some applications. chemicalbook.com
Hexabromocyclododecane (HBCD): HBCD is a cyclic aliphatic brominated hydrocarbon, giving it a different structure from the aromatic PBBs. wikipedia.orgtaylorandfrancis.comepa.govnih.govnih.gov Its primary use is as an additive flame retardant in polystyrene foam insulation for the construction industry. wikipedia.orgtaylorandfrancis.com HBCD is known to be persistent, bioaccumulative, and toxic, and its use is now restricted under the Stockholm Convention. wikipedia.orgepa.gov
| Characteristic | This compound (PBBs) | Tetrabromobisphenol A (TBBPA) | Hexabromocyclododecane (HBCD) |
|---|---|---|---|
| Chemical Structure | Aromatic (biphenyl core) | Aromatic (bisphenol A core) | Alicyclic (cyclododecane core) |
| Primary Application | Additive in plastics | Reactive in epoxy resins (e.g., circuit boards) | Additive in polystyrene foam insulation |
| Environmental Half-Life | Long (human half-life of 8-12 years) inchem.org | Shorter in humans (estimated at 3.5 days) osti.gov | Persistent, with an estimated human half-life of 64 days taylorandfrancis.comosti.gov |
| Bioaccumulation | High | Lower potential than PBBs | High |
Emerging Research Questions and Future Directions for Firemaster Bp 6 Studies
Elucidation of Lesser-Known Congener Behavior and Effects
The family of PBBs encompasses 209 possible congeners, yet only a fraction, approximately 42, have been individually synthesized and characterized cdc.govwikipedia.org. Commercial mixtures like FIREMASTER BP-6 contain a complex array of these congeners, and their environmental profiles can differ significantly from the original mixtures due to transformation processes food.gov.uk. Research efforts need to expand beyond the most studied congeners, such as PBB-153, to fully understand the environmental behavior, persistence, and effects of the entire congener spectrum food.gov.ukpops.intnih.gov.
Future studies should focus on:
Detailed Toxicokinetics and Environmental Fate: Investigating the absorption, distribution, metabolism, and excretion (ADME) of a broader range of PBB congeners in various environmental matrices and organisms. This includes understanding how factors like bromine content influence vapor pressure, water solubility, and chemical stability food.gov.uk.
Transformation Pathways: Elucidating the specific degradation and transformation pathways of individual PBB congeners in different environmental compartments. For instance, while higher brominated compounds may undergo debromination in anaerobic zones of contaminated sediment and soil, the extent and products of these transformations for many congeners remain underexplored cdc.govfood.gov.uk. The most common biometabolic reactions observed for PBBs are mono- and di-hydroxylation, with debromination being less frequent nih.gov.
Congener-Specific Environmental Persistence: Quantifying the persistence of less-studied congeners in soil, water, and sediment under varying environmental conditions. This is crucial given that persistence can vary based on the degree of bromination and the specific congener structure food.gov.ukpops.int.
Impact of Environmental Transformation on Toxicity: Assessing how environmental transformations alter the toxicity and bioavailability of PBB congeners and their byproducts. For example, the formation of mixed bromochlorobiphenyls and polybrominated naphthalenes as minor components or degradation products of this compound requires further investigation into their environmental implications theanalyticalscientist.comwho.int.
Understanding the full spectrum of PBB congener behavior is essential for comprehensive risk assessment and the development of targeted mitigation strategies.
Development of Advanced Predictive Models for Environmental Fate and Bioaccumulation
Predictive models are invaluable tools for assessing the environmental fate and bioaccumulation potential of persistent organic pollutants like PBBs umich.eduethz.ch. While fugacity-based mass balance models and other environmental fate models have been applied to PBBs, there is a continuous need for their refinement and validation umich.eduethz.chservice.gov.uk.
Emerging research questions and future directions in this area include:
Uncertainty Reduction: Improving the accuracy of model predictions by refining estimates of key input parameters, such as the sediment degradation half-life of hexabromobiphenyl, which has been identified as a significant source of uncertainty umich.edu.
Multi-Media and Food Web Modeling: Developing more sophisticated multimedia models that can accurately simulate the long-term transport, partitioning, and bioaccumulation of PBBs across various environmental compartments (e.g., atmosphere, water, sediment, soil) and through complex aquatic and terrestrial food webs umich.eduethz.ch.
Integration of Congener-Specific Data: Incorporating congener-specific properties and transformation pathways into predictive models to better represent the complex behavior of PBB mixtures in the environment. This would allow for more accurate predictions of exposure and accumulation of individual congeners food.gov.uk.
Scenario Analysis and Risk Assessment: Utilizing advanced models to evaluate different emission scenarios and assess the long-term impact of various management and remediation strategies on PBB concentrations in the environment and biota ethz.ch. This includes predicting recovery times for contaminated regions umich.edu.
Application of Advanced Computational Techniques: Exploring the use of machine learning and artificial intelligence to enhance the predictive capabilities of environmental fate and bioaccumulation models, potentially identifying complex relationships and patterns not easily discernible through traditional modeling approaches.
Refining these models will provide a more robust framework for forecasting the environmental trajectory of PBBs and informing future regulatory and remediation decisions.
Long-Term Environmental Monitoring Strategies for Legacy PBBs
Given the persistence of PBBs in the environment and their historical widespread contamination, long-term environmental monitoring remains a critical need cdc.govpops.intwikipedia.org. The Michigan Long-Term PBB Study, which tracked thousands of individuals exposed to PBBs, highlights the importance of sustained monitoring efforts for both environmental levels and potential human exposure michigan.gov.
Future directions for long-term environmental monitoring strategies include:
Development of Advanced Monitoring Technologies: Implementing and validating state-of-the-art technologies for real-time and continuous monitoring of PBBs in various media. This includes the deployment of in-situ sensors, advanced geophysical techniques, and radiation mapping for comprehensive site characterization osti.gov.
Optimized Spatial and Temporal Monitoring: Designing monitoring networks that are optimized in space and time to effectively track the distribution and changes in PBB concentrations, particularly in complex groundwater plumes and sediment reservoirs umich.eduosti.gov.
Integration of Numerical Modeling and AI/ML: Utilizing numerical models and artificial intelligence/machine learning (AI/ML) to interpret monitoring data, identify trends, predict future concentrations, and optimize sampling strategies, leading to more efficient and cost-effective monitoring programs osti.gov.
Adaptive Site Management: Adopting adaptive site management approaches that allow for flexibility and adjustment of monitoring strategies based on evolving site conditions and new data, ensuring that monitoring remains relevant and effective over extended periods osti.govitrcweb.org.
Biomonitoring and Food Web Surveillance: Continuing and enhancing biomonitoring programs to assess PBB levels in biota, including sentinel species, and within food webs to understand bioaccumulation and biomagnification trends over time pops.intumich.edu. This is crucial as PBBs are known to accumulate in fatty tissues and biomagnify up the food chain pops.intunep.org.
Effective long-term monitoring is essential for evaluating the success of remediation efforts, identifying new exposure pathways, and ensuring the continued protection of environmental and human health from legacy PBB contamination.
Innovative Remediation and Degradation Technologies for PBB-Contaminated Sites
Remediating sites contaminated with PBBs presents significant challenges due to their chemical stability, persistence, and strong adsorption to soil and sediment cdc.govpops.int. Current remediation approaches often involve a combination of physical, chemical, and biological methods wikipedia.orgeutech.orgiaea.orgesaa.orgresearchgate.net.
Key areas for innovative remediation and degradation technologies include:
Enhanced Biological Degradation: Researching and developing advanced bioremediation techniques that can effectively degrade PBBs. This includes exploring novel microbial consortia capable of biotic debromination, particularly in anaerobic environments where higher brominated PBBs may undergo transformation cdc.govfood.gov.ukresearchgate.net.
Advanced Chemical Oxidation/Reduction: Developing and optimizing in-situ chemical oxidation (ISCO) or reduction (ISCR) technologies specifically tailored for PBBs, potentially utilizing novel oxidizing or reducing agents that can overcome the recalcitrance of these compounds eutech.org.
Novel Physical Separation and Treatment: Investigating innovative physical separation techniques, such as advanced soil washing methods that employ specialized solvents or surfactants to extract PBBs from contaminated matrices, or enhanced thermal desorption processes designed for efficient PBB removal eutech.orgesaa.org.
Combined Technologies: Focusing on integrated multi-technology approaches, recognizing that a single technology may not be sufficient for complex PBB-contaminated sites, especially those with difficult-to-treat sediments itrcweb.orgesaa.org. Research into synergistic effects of combining different treatment methods is crucial.
Minimizing Byproduct Formation: Developing remediation technologies that not only degrade PBBs but also minimize the formation of more toxic byproducts, such as brominated dioxins and furans (PBDD/Fs) or mixed halogenated dioxins and furans, which can be formed during thermal degradation or incomplete combustion of brominated organics theanalyticalscientist.com.
Phytoremediation Potential: Exploring the potential of phytoremediation, using plants to uptake or degrade PBBs, although this may be more applicable for less brominated congeners or in specific environmental contexts researchgate.net.
The development and implementation of innovative and sustainable remediation technologies are paramount for effectively mitigating the long-term environmental impact of this compound and other legacy PBBs.
Q & A
Q. How to design longitudinal studies on this compound’s transgenerational effects?
- Methodological Answer : Implement a multi-generational cohort design in model organisms (e.g., C. elegans). Use epigenetic profiling (e.g., whole-genome bisulfite sequencing) to track DNA methylation changes. Include control groups exposed to structural analogs (e.g., BDE-47) to isolate compound-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
